2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine
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Overview
Description
2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a benzylpiperazine moiety, which is often found in pharmacologically active compounds.
Mechanism of Action
Target of Action
The primary target of the compound 2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound 2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The action of 2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . This has downstream effects on tumor growth and proliferation.
Result of Action
The result of the action of 2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine is the significant inhibition of the growth of examined cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine interacts with various enzymes and proteins. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase . This interaction involves the compound binding to the active site of the enzyme, thereby preventing it from catalyzing its usual reactions .
Cellular Effects
The effects of 2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine on cells are significant. It has been found to inhibit the growth of certain cell lines, including MCF-7 and HCT-116 .
Molecular Mechanism
At the molecular level, 2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine exerts its effects through several mechanisms. As mentioned earlier, it inhibits CDK2, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound can disrupt the normal progression of the cell cycle, leading to cell growth inhibition .
Dosage Effects in Animal Models
These studies have shown that the effects of these compounds can vary with different dosages, with some showing threshold effects and others showing toxic or adverse effects at high doses .
Metabolic Pathways
2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine is likely to be involved in various metabolic pathways due to its interactions with enzymes like CDK2 . Specific details about these pathways and the compound’s effects on metabolic flux or metabolite levels are not currently available.
Subcellular Localization
Given its interactions with enzymes like CDK2, it is likely that it is found in locations where these enzymes are present, such as the cytoplasm or nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzylpiperazine group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperazin-1-yl)ethan-1-amine: This compound shares the benzylpiperazine moiety but lacks the pyrazolo[3,4-d]pyrimidine core.
1-[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one: This compound features a thiazole ring instead of the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
The uniqueness of 2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine lies in its combination of the pyrazolo[3,4-d]pyrimidine core and the benzylpiperazine moiety, which imparts distinct biological and chemical properties. This combination makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c19-6-7-25-18-16(12-22-25)17(20-14-21-18)24-10-8-23(9-11-24)13-15-4-2-1-3-5-15/h1-5,12,14H,6-11,13,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUZOHHWKOXNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.